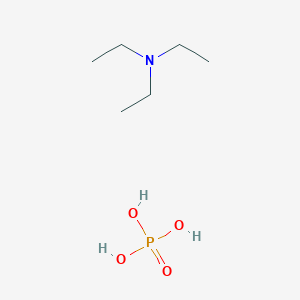
Triethylamine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine phosphate, also known as Triethylammonium Phosphate , is a chemical compound with the molecular formula C6H15N·H3PO4 . It appears as a white to almost white powder or crystal . It is soluble in water and is commonly used in high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
This compound has a molecular weight of 199.19 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H15N·H3PO4 and a molecular weight of 199.19 . It appears as a white to almost white powder or crystal . It is soluble in water . It should be stored under inert gas and conditions to avoid are hygroscopic .
Safety and Hazards
Triethylamine phosphate is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Propiedades
| 10138-93-9 | |
Fórmula molecular |
C6H18NO4P |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
dihydrogen phosphate;triethylazanium |
InChI |
InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
UNXNGGMLCSMSLH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.OP(=O)(O)O |
SMILES canónico |
CC[NH+](CC)CC.OP(=O)(O)[O-] |
| 35365-94-7 10138-93-9 |
|
Números CAS relacionados |
121-44-8 (Parent) |
Sinónimos |
triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




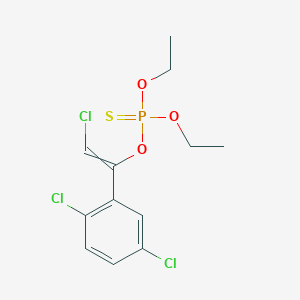


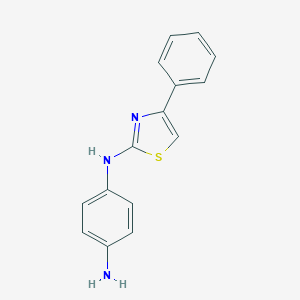
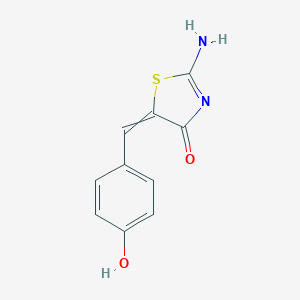
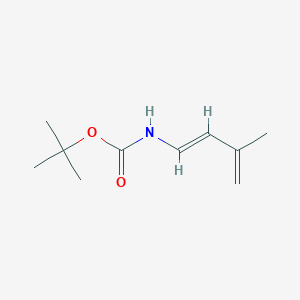


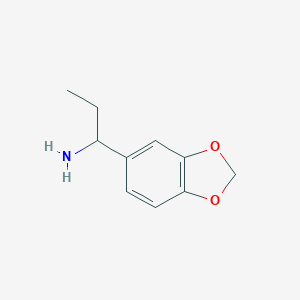
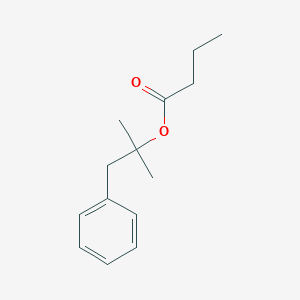

![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
